3-Bromo-2-(prop-1-EN-2-YL)pyridine
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Overview
Description
3-Bromo-2-(prop-1-EN-2-YL)pyridine is a brominated pyridine derivative. Pyridine derivatives are significant in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(prop-1-EN-2-YL)pyridine can be achieved through various methods. One common approach involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . Another method includes copper-mediated aerobic oxidative coupling to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(prop-1-EN-2-YL)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form imidazopyridines, which can be further transformed into other skeletons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Iodine (I2): and tert-Butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization reactions.
Copper catalysts: for aerobic oxidative coupling reactions.
Major Products Formed
Major products formed from these reactions include:
N-(pyridin-2-yl)amides: Formed via C–C bond cleavage promoted by I2 and TBHP.
3-bromoimidazopyridines: Formed via one-pot tandem cyclization/bromination.
Scientific Research Applications
3-Bromo-2-(prop-1-EN-2-YL)pyridine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and therapeutic applications.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(prop-1-EN-2-YL)pyridine involves its interaction with molecular targets and pathways in biological systems. The compound’s bromine atom and propenyl group contribute to its reactivity and ability to form various chemical bonds. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(prop-1-en-2-yl)pyridine: Another brominated pyridine derivative with similar reactivity and applications.
Thiazolo[4,5-b]pyridines: Pyridine-based heterocyclic derivatives with significant pharmacological effects and therapeutic applications.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H8BrN |
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Molecular Weight |
198.06 g/mol |
IUPAC Name |
3-bromo-2-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-5H,1H2,2H3 |
InChI Key |
QBNGCHDVAZRFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=CC=N1)Br |
Origin of Product |
United States |
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